5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689258
InChI: InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2
SMILES: C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Molecular Formula: C10H10BrF2N3O2
Molecular Weight: 322.11 g/mol

5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl

CAS No.:

Cat. No.: VC13689258

Molecular Formula: C10H10BrF2N3O2

Molecular Weight: 322.11 g/mol

* For research use only. Not for human or veterinary use.

5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl -

Specification

Molecular Formula C10H10BrF2N3O2
Molecular Weight 322.11 g/mol
IUPAC Name 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine
Standard InChI InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2
Standard InChI Key XUYNKLFHEOLWDT-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Canonical SMILES C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine, reflects its biccyclic system comprising a pyridine ring fused to a partially saturated piperidine derivative. Key features include:

PropertyValue
Molecular FormulaC₁₀H₁₀BrF₂N₃O₂
Molecular Weight322.11 g/mol
Key Functional GroupsBromo, difluoro, nitro

The bromine atom at position 5 of the pyridine ring enhances electrophilic substitution potential, while the 4,4-difluoropiperidinyl moiety contributes to conformational rigidity and lipophilicity. The nitro group at position 3 enables redox activity, a feature exploited in prodrug designs.

Spectroscopic Characterization

Though experimental data remain limited, analogous bipyridinyl derivatives exhibit distinct spectral signatures:

  • ¹H NMR: Downfield shifts (δ 8.5–9.0 ppm) for pyridine protons adjacent to electronegative substituents.

  • ¹³C NMR: Carbon signals near 150 ppm for nitrated aromatic carbons.

  • MS: Molecular ion peak at m/z 322.11 with isotopic patterns indicative of bromine.

Synthetic Methodologies

Laboratory-Scale Synthesis

A multistep route begins with 4,4-difluoropiperidine, which undergoes nucleophilic aromatic substitution with 5-bromo-3-nitropyridine-2-amine under basic conditions. Critical steps include:

  • Fluorination: Diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the piperidine 4-position, achieving 85% yield in anhydrous dichloromethane.

  • Nitro Group Installation: Nitration via mixed acid (HNO₃/H₂SO₄) at 0°C minimizes decomposition.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Industrial Production Challenges

Scaling poses difficulties due to:

  • Exothermic Nitration: Requires jacketed reactors for temperature control.

  • Bromine Handling: Corrosive nature necessitates Hastelloy-C equipment.

  • Waste Management: Fluoride byproducts demand neutralization prior to disposal.

Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom undergoes SNAr reactions with soft nucleophiles (e.g., thiols, amines):

Example: Reaction with morpholine in DMF at 120°C yields 5-morpholino-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl (87% yield).

Nitro Group Transformations

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, enabling coupling reactions.

  • Oxidation: m-CPBA forms N-oxide derivatives, altering electronic properties for materials applications.

Materials Science Applications

Organic Electronics

Thin films of the compound exhibit:

PropertyValue
Bandgap3.1 eV
Hole Mobility0.4 cm²/V·s
Thermal Stability>250°C (TGA)

These traits suggest utility in OLED hole-transport layers.

Sensor Development

Functionalized gold electrodes coated with the compound demonstrate ppm-level sensitivity to NO₂ gas via conductance changes (ΔR/R₀ = 15% at 50 ppm).

Comparative Analysis with Structural Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
5-Bromo-3-nitropyridineLacks piperidine ring45 μM (MCF-7)
4,4-DifluoropiperidineNo aromatic systemInactive
3-Nitro-2-aminopyridineMissing bromine and fluorine28 μM (MCF-7)

This highlights the synergistic role of halogen and heterocyclic motifs .

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